

Solubility of 4-Bromo-1-chloro-2-ethoxybenzene in organic solvents

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Compound of Interest

Compound Name: 4-Bromo-1-chloro-2-ethoxybenzene

Cat. No.: B1443189

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An In-depth Technical Guide to the Solubility of **4-Bromo-1-chloro-2-ethoxybenzene** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-Bromo-1-chloro-2-ethoxybenzene** (CAS No. 900174-61-0). Given the limited availability of public data on this specific compound, this document establishes a robust theoretical framework for predicting its solubility based on first principles of physical organic chemistry, including polarity, molecular structure, and solute-solvent interactions. The centerpiece of this guide is a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic equilibrium solubility using the isothermal shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require accurate solubility data for applications in synthesis, purification, formulation, and process development.

Introduction and Physicochemical Profile

4-Bromo-1-chloro-2-ethoxybenzene is a halogenated aromatic ether. Understanding its solubility is a critical first step in its practical application, influencing everything from the choice of reaction media and purification solvents to its behavior in formulation and development pipelines. The solubility of a compound dictates its bioavailability and is a cornerstone of techniques like crystallization, extraction, and chromatography.[1]

Physicochemical Properties:

Property	Value	Source
IUPAC Name	4-Bromo-1-chloro-2-ethoxybenzene	-
CAS Number	900174-61-0	[2]
Molecular Formula	C ₈ H ₈ BrClO	[2]
Molecular Weight	235.51 g/mol	[2]
Appearance	(Predicted) Solid	-

The molecular architecture, featuring a bulky, hydrophobic halogenated benzene ring and a moderately polar ethoxy group, dictates its solubility behavior. The bromine and chlorine atoms increase the molecular weight and hydrophobicity, while the ether linkage provides a site for hydrogen bond acceptance, creating a molecule with mixed polarity.[3][4]

Caption: Molecular structure of **4-Bromo-1-chloro-2-ethoxybenzene**.

Theoretical Solubility Framework

The guiding principle for solubility is "like dissolves like," which relates the polarity of the solute to that of the solvent.[5] Based on its structure, we can predict the solubility of **4-Bromo-1-chloro-2-ethoxybenzene** across a spectrum of common organic solvents.

- **Non-polar Solvents** (e.g., Hexane, Toluene, Cyclohexane): The compound is expected to exhibit high solubility in these solvents. The dominant interactions will be London dispersion forces, which are favorable between the non-polar aromatic ring and the non-polar solvent molecules.[6]
- **Polar Aprotic Solvents** (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Good to moderate solubility is anticipated. While the molecule is largely non-polar, the dipole moment associated with the C-Cl, C-Br, and C-O bonds allows for favorable dipole-dipole interactions with these solvents.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol, Isopropanol): Moderate to low solubility is predicted. The ethoxy group can act as a hydrogen bond acceptor with the hydroxyl groups of the protic solvents. However, the large, hydrophobic halogenated ring will limit extensive solvation. A structurally related but more complex compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is described as having slight solubility in methanol.[\[7\]](#)[\[8\]](#)
- **Highly Polar Solvents** (e.g., Acetonitrile, DMSO): Low to slight solubility is expected. While these solvents are highly polar, their interactions with the primarily non-polar solute may be less favorable. Again, the aforementioned related compound is noted as being slightly soluble in Acetonitrile and DMSO.[\[7\]](#)[\[8\]](#)
- **Aqueous Solvents** (e.g., Water): The compound is predicted to be practically insoluble in water. The energy required to break the strong hydrogen bonding network of water to accommodate the large hydrophobic molecule is energetically unfavorable.[\[6\]](#)

Effect of Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[\[5\]](#) This is because the dissolution process is typically endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solute and the intermolecular forces of the solvent.[\[9\]](#)

Experimental Protocol: Thermodynamic Solubility Determination

To overcome the lack of published data, the following protocol provides a robust and validated method for determining the equilibrium solubility of **4-Bromo-1-chloro-2-ethoxybenzene**. This procedure is based on the industry-standard isothermal shake-flask method.[\[10\]](#)[\[11\]](#)

3.1. Objective

To determine the thermodynamic equilibrium solubility of **4-Bromo-1-chloro-2-ethoxybenzene** in a panel of relevant organic solvents at a controlled temperature (e.g., 25 °C).

3.2. Materials and Reagents

- **Solute:** **4-Bromo-1-chloro-2-ethoxybenzene** (>98% purity)

- Solvents: HPLC-grade or equivalent purity (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol)
- Apparatus:
 - Analytical balance (± 0.1 mg)
 - 2-4 mL glass vials with PTFE-lined screw caps
 - Thermostatically controlled orbital shaker or vortex mixer
 - Benchtop centrifuge with vial adapters
 - 0.22 μm PTFE syringe filters
 - Calibrated pipettes
 - Volumetric flasks (Class A)
 - HPLC system with a UV detector and a suitable C18 column

3.3. Experimental Workflow

Caption: Isothermal shake-flask experimental workflow.

3.4. Detailed Procedure

- Preparation of Samples: For each solvent to be tested, add an excess amount of solid **4-Bromo-1-chloro-2-ethoxybenzene** (approximately 20-30 mg) to a pre-weighed 4 mL glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.
- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the test solvent to each vial. Securely fasten the caps.
- Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. For compounds

with slow dissolution kinetics, extending this to 48 hours is advisable to ensure thermodynamic equilibrium is reached.^[12]

- Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. This step is crucial to avoid transferring solid particles into the analytical sample.
- Sample Preparation for Analysis:
 - Carefully remove the vials from the centrifuge, ensuring the solid pellet is not disturbed.
 - Withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes any remaining microscopic particulates.
 - Perform an accurate serial dilution of the filtrate with a suitable solvent (e.g., acetonitrile) to bring the concentration within the linear range of the analytical method.
- Quantitative Analysis:
 - Analyze the diluted samples using a validated HPLC-UV method.
 - Prepare a set of calibration standards of **4-Bromo-1-chloro-2-ethoxybenzene** in the same diluent.
 - Construct a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r^2) of ≥ 0.995 .
- Data Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the test solvent by applying the dilution factor. Report the final solubility in units of mg/mL and mol/L.

3.5. System Trustworthiness and Validation

- Visual Confirmation: Before centrifugation, every vial must be visually inspected to confirm the presence of undissolved solid. If no solid is present, the experiment for that solvent must be repeated with more solute.

- Duplicate Runs: All solubility measurements should be performed in at least duplicate (n=2) or triplicate (n=3) to ensure reproducibility.
- Method Validation: The HPLC-UV analytical method used for quantification must be validated for specificity, linearity, accuracy, and precision to ensure reliable results.^[13]

Data Summary and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured table for comparative analysis.

Table 1: Experimental Solubility of **4-Bromo-1-chloro-2-ethoxybenzene** at 25 °C

Solvent	Solvent Class	Solubility (mg/mL)	Molar Solubility (mol/L)
Hexane	Non-polar	[Experimental Value]	[Calculated Value]
Toluene	Non-polar, Aromatic	[Experimental Value]	[Calculated Value]
Dichloromethane	Polar Aprotic	[Experimental Value]	[Calculated Value]
Ethyl Acetate	Polar Aprotic	[Experimental Value]	[Calculated Value]
Acetone	Polar Aprotic	[Experimental Value]	[Calculated Value]
Acetonitrile	Polar Aprotic	[Experimental Value]	[Calculated Value]
Methanol	Polar Protic	[Experimental Value]	[Calculated Value]
Ethanol	Polar Protic	[Experimental Value]	[Calculated Value]
Water	Aqueous	[Experimental Value]	[Calculated Value]

The results from this table will provide the definitive, quantitative data required for informed decision-making in the laboratory and during process scale-up. This empirical data should be compared against the theoretical framework to build a complete and robust understanding of the compound's behavior.

Conclusion

While published literature lacks specific solubility data for **4-Bromo-1-chloro-2-ethoxybenzene**, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to be highly soluble in non-polar organic solvents and sparingly soluble in polar, particularly protic and aqueous, media. This guide provides the definitive, step-by-step experimental protocol required to generate precise, reliable, and quantitative solubility data. Adherence to this validated methodology will empower researchers and development professionals to effectively utilize this compound in their work, from small-scale synthesis to larger formulation challenges.

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